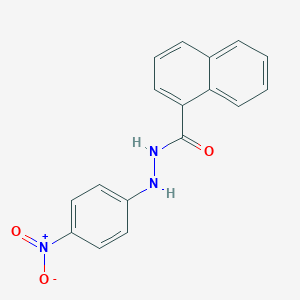

N'-{4-nitrophenyl}-1-naphthohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13N3O3 |

|---|---|

Molecular Weight |

307.3g/mol |

IUPAC Name |

N'-(4-nitrophenyl)naphthalene-1-carbohydrazide |

InChI |

InChI=1S/C17H13N3O3/c21-17(16-7-3-5-12-4-1-2-6-15(12)16)19-18-13-8-10-14(11-9-13)20(22)23/h1-11,18H,(H,19,21) |

InChI Key |

XHVHZMCNVBXSAM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N'-{4-nitrophenyl}-1-naphthohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-{4-nitrophenyl}-1-naphthohydrazide is a molecule of significant interest in medicinal chemistry, belonging to the hydrazone class of compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological activities. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates information from closely related analogs to provide a robust predictive profile. The document covers detailed experimental protocols for its synthesis and characterization, summarizes key physicochemical data in tabular format, and explores its potential role as a modulator of signaling pathways, such as NF-κB, which is implicated in inflammatory responses.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ functional group. They are known for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The incorporation of a naphthalene moiety and a nitrophenyl group in this compound suggests a potential for significant biological activity. The naphthalene group provides a lipophilic and sterically bulky scaffold, while the nitrophenyl group can participate in various interactions, including hydrogen bonding and charge-transfer complexes. This guide aims to provide a detailed technical overview for researchers interested in the synthesis, characterization, and evaluation of this promising compound.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₁₃N₃O₃ | [1][2] |

| Molecular Weight | 307.303 g/mol | [1][2] |

| CAS Number | 332410-34-1 | [1][2] |

| Melting Point | Not available. Expected to be a solid with a relatively high melting point, likely >200 °C, based on similar aromatic hydrazones. | Inferred |

| Solubility | Expected to be poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.[3][4] | Inferred from related compounds |

| pKa | Not available. The hydrazone moiety has weakly basic and acidic protons. | Inferred |

| LogP | Not available. Expected to be moderately lipophilic due to the presence of the naphthalene and phenyl rings. | Inferred |

Synthesis and Characterization

The synthesis of this compound can be achieved through a condensation reaction between 1-naphthohydrazide and 4-nitrobenzaldehyde. This is a common and effective method for the preparation of hydrazones.[5][6][7]

Synthesis Protocol

A plausible synthetic route is outlined below, adapted from procedures for similar compounds.[5]

Materials:

-

1-naphthohydrazide

-

4-nitrobenzaldehyde

-

Methanol (spectroscopic grade)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 1-naphthohydrazide (1 equivalent) in methanol in a round-bottom flask.

-

Add 4-nitrobenzaldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate, this compound, is collected by filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching, C=O (amide) stretching, C=N (imine) stretching, and N-O (nitro group) stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show distinct signals for the aromatic protons of the naphthalene and nitrophenyl rings, as well as the N-H and C-H protons of the hydrazone moiety. The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Potential Biological Activities and Signaling Pathways

Derivatives of naphthohydrazide have been reported to exhibit a range of biological activities.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of naphthyl-N-acylhydrazone derivatives.[8] Some of these compounds have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[10][11][12]

Antimicrobial Activity

Naphthyridine and nitrophenyl derivatives have been reported to possess antimicrobial and antifungal activities.[13][14][15][16] The planar aromatic systems can intercalate with microbial DNA, and the polar groups can interact with essential enzymes, leading to the inhibition of microbial growth.

Enzyme Inhibition

Hydrazone derivatives have been investigated as inhibitors of various enzymes. For example, 3-hydroxy-2-naphthohydrazide-based hydrazones have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in the management of diabetes.[17] Other related compounds have shown inhibitory effects on carbonic anhydrase and alkaline phosphatase.[18]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of this compound.

// Nodes synthesis [label="Synthesis:\n1-naphthohydrazide + 4-nitrobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification:\nFiltration and Washing", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization:\nFT-IR, NMR, Mass Spec", fillcolor="#34A853", fontcolor="#FFFFFF"]; biological_screening [label="Biological Screening", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; anti_inflammatory [label="Anti-inflammatory Assays\n(e.g., NF-κB inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; antimicrobial [label="Antimicrobial Assays\n(MIC determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme_inhibition [label="Enzyme Inhibition Assays\n(e.g., α-glucosidase)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis and\nStructure-Activity Relationship", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges synthesis -> purification [color="#202124"]; purification -> characterization [color="#202124"]; characterization -> biological_screening [color="#202124"]; biological_screening -> anti_inflammatory [color="#202124"]; biological_screening -> antimicrobial [color="#202124"]; biological_screening -> enzyme_inhibition [color="#202124"]; anti_inflammatory -> data_analysis [color="#202124"]; antimicrobial -> data_analysis [color="#202124"]; enzyme_inhibition -> data_analysis [color="#202124"]; } END_DOT General workflow for the investigation of this compound.

Conclusion

This compound is a synthetic hydrazone with significant potential for biological applications, particularly as an anti-inflammatory, antimicrobial, and enzyme inhibitory agent. While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on the properties of closely related analogs. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this promising molecule. The provided protocols and workflows offer a solid foundation for researchers to initiate their investigations into this and similar compounds.

References

- 1. 332410-34-1(N'-(4-nitrophenyl)-1-naphthohydrazide) | Kuujia.com [kuujia.com]

- 2. 332410-34-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? : Megazyme [support.megazyme.com]

- 5. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]

- 11. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 14. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

N'-{4-nitrophenyl}-1-naphthohydrazide: A Technical Overview of a Potential Anticancer Agent

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the potential mechanism of action of N'-{4-nitrophenyl}-1-naphthohydrazide and its closely related structural analogs. Due to a lack of direct studies on this compound, this report leverages published data from a structurally similar hydroxynaphthanilide, 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide, to infer a potential mechanism of action. This analog has demonstrated significant antiproliferative and pro-apoptotic effects in human cancer cell lines. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to provide a foundational resource for further research and development.

Core Mechanism of Action: Insights from a Structural Analog

Extensive literature searches did not yield specific studies on the biological activity of this compound. However, research on the structurally related compound, 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide, offers valuable insights into a probable mechanism of action. This analog has been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.[1] The shared naphthalene and 4-nitrophenyl moieties suggest that this compound may operate through a similar pathway.

The proposed mechanism centers on the induction of G1 phase cell cycle arrest and the subsequent initiation of apoptosis, a form of programmed cell death.[1] This is potentially mediated through the downregulation of key cell cycle proteins, such as cyclin E1, and the activation of the caspase cascade, a crucial component of the apoptotic pathway.[1]

Quantitative Data Summary

The antiproliferative activity of the structural analog, 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide, has been evaluated in various cancer cell lines. The following table summarizes the key quantitative findings from these studies.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (human monocytic leukemia) | WST-1 | Antiproliferative Activity | Significant | [1] |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 (human breast adenocarcinoma) | WST-1 | Antiproliferative Activity | Significant | [1] |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | 3T3-L1 (non-tumor murine preadipocytes) | WST-1 | Antiproliferative Activity | Not significant | [1] |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 | Flow Cytometry | Cell Cycle Arrest | G1 phase accumulation | [1] |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 | Flow Cytometry | Cell Cycle Arrest | G1 phase accumulation | [1] |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 | Annexin V-FITC/PI Assay | Apoptosis Induction | Significant increase in early apoptotic cells | [1] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide.

Cell Culture

-

Cell Lines: THP-1 (human acute monocytic leukemia), MCF-7 (human breast adenocarcinoma), and 3T3-L1 (murine preadipocyte) cells were used.

-

Culture Conditions: Cells were maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Antiproliferative Activity (WST-1 Assay)

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours of incubation, cells were treated with various concentrations of the test compound.

-

Following a 72-hour incubation period, 10 µL of WST-1 reagent was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The absorbance was measured at 450 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Cell Cycle Analysis (Flow Cytometry)

-

Cells were treated with the test compound for a specified duration (e.g., 24 or 48 hours).

-

Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Fixed cells were washed with PBS and resuspended in a solution containing propidium iodide (PI) and RNase A.

-

After incubation in the dark for 30 minutes at room temperature, the DNA content was analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.

Apoptosis Detection (Annexin V-FITC/PI Assay)

-

Cells were treated with the test compound for a specified time (e.g., 12, 24, or 48 hours).

-

Cells were harvested and washed with cold PBS.

-

Cells were resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

-

After incubation for 15 minutes at room temperature in the dark, the cells were analyzed by flow cytometry.

-

The populations of viable, early apoptotic, late apoptotic, and necrotic cells were quantified.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for the anticancer activity of this compound analogs and a typical experimental workflow for their evaluation.

References

A Comprehensive Technical Guide on the Biological Activity of Nitrophenyl Hydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse biological activities of nitrophenyl hydrazide and its derivatives. The unique structural features of these compounds, characterized by the presence of a nitrophenyl group and a hydrazide moiety (-CONHNH2), make them a versatile scaffold in medicinal chemistry. They have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities, making them promising candidates for novel drug development.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this field.

Anti-inflammatory Activity

Nitrophenyl hydrazide derivatives have emerged as potent anti-inflammatory agents. Their mechanism often involves the modulation of key enzymatic pathways in the inflammatory cascade, offering potential advantages over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[3]

Mechanism of Action: Multi-Target Enzyme Inhibition

A significant advantage of certain hydrazone derivatives is their ability to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3][4] By inhibiting these two key enzymes, the compounds effectively block the metabolic pathways of arachidonic acid, preventing the synthesis of both prostaglandins (via COX) and leukotrienes (via 5-LOX), which are potent pro-inflammatory mediators.[5] This dual inhibition may lead to a broader anti-inflammatory effect and potentially a better safety profile. Furthermore, some designs incorporate H+/K+ ATPase inhibition to mitigate the gastric side effects commonly associated with NSAIDs.[6]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected nitrophenyl hydrazide/hydrazone derivatives.

| Compound ID | Derivative Description | Assay | Activity Measurement | Result | Reference |

| 3b | 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine | Carrageenan-induced paw edema in mice | % Inhibition of edema (at 4.5h) | Superior to celecoxib and piroxicam | [4][7] |

| 17 | 4-Maleimidylphenyl-hydrazide derivative | Griess assay on RAW 264.7 cells | Normalized NO Inhibition | 71% | [8] |

| 18 | 4-Maleimidylphenyl-hydrazide derivative | Griess assay on RAW 264.7 cells | Normalized NO Inhibition | 75% | [8] |

| 22 | 4-nitrophenyl-furan derivative | Griess assay on RAW 264.7 cells | Normalized NO Inhibition | 48% | [8] |

| 23 | Pyridine derivative | Griess assay on RAW 264.7 cells | Normalized NO Inhibition | 44% | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.[4][7]

-

Animal Model: Male BALB/c mice are typically used. Animals are fasted overnight before the experiment but allowed access to water.

-

Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., celecoxib or piroxicam), and test groups receiving different doses of the synthesized nitrophenyl hydrazide derivatives (e.g., 10, 30, and 50 mg/kg).[7]

-

Compound Administration: The test compounds, standard drug, and vehicle are administered intraperitoneally or orally.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each mouse.

-

Measurement of Edema: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., every 30 or 90 minutes for 4.5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group.

Anticancer Activity

Nitrophenyl hydrazide derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, identifying them as a promising scaffold for the development of novel chemotherapeutic agents.[9][10]

Mechanism of Action: Cell Cycle Arrest

Studies have shown that some quinoline-hydrazide derivatives can induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation. For instance, compound 22 (a quinoline hydrazide) was found to induce G1 cell cycle arrest and promote the upregulation of the p27kip1 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in halting cell division.[9]

Quantitative Data: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) values for various derivatives against different cancer cell lines are presented below.

| Compound ID | Derivative Description | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 11 | 2-cyano-N'-(2-cyano-3-heterylbut-2-enoyl)... | HCT-116 | Colon Carcinoma | 2.5 ± 0.81 | [11] |

| 5b | 2-cyano-N'-(2-cyano-3-phenylacryloyl)... | HCT-116 | Colon Carcinoma | 3.2 ± 1.1 | [11] |

| 13 | 2-cyano-N'-(2-cyano-3-heterylbut-2-enoyl)... | HCT-116 | Colon Carcinoma | 3.7 ± 1.0 | [11] |

| 2f | Tetracaine hydrazide-hydrazone | Colo-205 | Colon Adenocarcinoma | 20.5 (24h) | [10] |

| 2m | Tetracaine hydrazide-hydrazone | Colo-205 | Colon Adenocarcinoma | 17.0 (48h) | [10] |

| 2s | Tetracaine hydrazide-hydrazone | HepG2 | Liver Carcinoma | 20.8 (24h) | [10] |

| 19 | (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)... | SH-SY5Y | Neuroblastoma | Micromolar potency | [9] |

| 22 | (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)... | Kelly | Neuroblastoma | Micromolar potency | [9] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[10][11]

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, Colo-205) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the nitrophenyl hydrazide derivatives. A control group with vehicle (e.g., DMSO) and a blank group with medium only are included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control cells. The IC50 value is determined by plotting cell viability against compound concentration and performing a non-linear regression analysis.

Antimicrobial Activity

Hydrazide-hydrazones, including nitrophenyl derivatives, are known for their broad-spectrum antimicrobial properties. They have shown efficacy against various strains of bacteria and fungi, making them valuable leads in the search for new anti-infective agents.[12][13]

General Synthesis and Screening Workflow

The development of new antimicrobial hydrazides follows a structured workflow from synthesis to biological evaluation.

Quantitative Data: Antibacterial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative Description | Microorganism | MIC (µg/mL) | Reference |

| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | N'-(4-chlorobenzylidene)-5-nitrofuran-2-carbohydrazide | S. epidermidis ATCC 12228 | 0.48 - 15.62 | [12] |

| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | General series | S. aureus ATCC 43300 | 0.48 - 15.62 | [12] |

| Isonicotinic acid hydrazide-hydrazones | Compound 15 | Gram-positive bacteria | 1.95 - 7.81 | [12][14] |

| Pyrimidine derivative | Compound 19 | E. coli | 12.5 | [14] |

| Pyrimidine derivative | Compound 19 | S. aureus | 6.25 | [14] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

-

Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a concentration of approximately 10^8 CFU/mL. This is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using the broth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is subcultured onto an agar plate. The plates are incubated for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

References

- 1. hygeiajournal.com [hygeiajournal.com]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discoveryjournals.org [discoveryjournals.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Naphthohydrazides: A Scaffolding for Next-Generation Therapeutics

An In-depth Technical Guide on the Therapeutic Potential of Naphthohydrazide Compounds

Abstract

Naphthohydrazide derivatives, characterized by a naphthalene ring linked to a hydrazide functional group, are emerging as a versatile and promising scaffold in medicinal chemistry. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current research into the therapeutic applications of naphthohydrazide and its related analogues, with a focus on their anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. We consolidate quantitative biological data, detail key experimental protocols, and present signaling pathways and workflows to offer a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

The search for novel chemical entities with high efficacy and favorable safety profiles is a cornerstone of modern drug discovery. The hydrazide-hydrazone moiety is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide array of biological activities.[1] When coupled with a naphthalene core—a bicyclic aromatic system known for its ability to intercalate with DNA and interact with various biological targets—the resulting naphthohydrazide scaffold presents a compelling starting point for the development of new therapeutic agents.[2][3] These compounds serve as key building blocks for synthesizing more complex molecules, including Schiff bases and hydrazones, which have demonstrated significant potential in addressing a range of diseases from infections to metabolic disorders and cancer.[4] This guide will explore the key therapeutic avenues being pursued for this class of compounds.

Anti-inflammatory Applications

Chronic inflammation is a key pathological driver of numerous diseases. Naphthyl-N-acylhydrazone derivatives have shown significant anti-inflammatory activity in both in vivo and in vitro models.[5][6]

Preclinical Efficacy

Studies on regioisomeric analogues of naphthyl-N-acylhydrazone, specifically the LASSBio series, have demonstrated potent anti-inflammatory effects. In a carrageenan-induced inflammation model, these compounds significantly reduced leukocyte migration and the production of key inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β).[5][6]

| Compound | Dose (µmol/kg) | Leukocyte Migration Inhibition (%) | Reference(s) |

| LASSBio-2039 | 1 | 58% | [5] |

| 10 | 63% | [5] | |

| 30 | 66% | [5] | |

| LASSBio-2040 | 1 | 48% | [5] |

| 10 | 69% | [5] | |

| 30 | 73% | [5] | |

| LASSBio-2041 | 1 | 29% | [5] |

| 10 | 62% | [5] | |

| 30 | 68% | [5] | |

| Dexamethasone | 6.5 | 72% | [5] |

Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of the Nf-κB signaling pathway.[5] LASSBio compounds reduce the production of NO, which is a critical signaling molecule in inflammation. This reduction in NO may, in turn, affect the SRC-FAK (Steroid Receptor Coactivator-Focal Adhesion Kinase) cascade, a pathway linked to macrophage mobility and migratory capacity.[5] LASSBio-2039, for instance, was shown to have a direct effect on the migratory capacity of leukocytes.[5][6]

Key Experimental Protocol: Carrageenan-Induced Air Pouch Inflammation

This in vivo model is used to assess the anti-inflammatory properties of test compounds by measuring their ability to inhibit leukocyte migration.

-

Animal Model: Swiss mice are typically used.

-

Pouch Induction: A subcutaneous air pouch (SAP) is created on the dorsal side of the mice by injecting sterile air. This is repeated to maintain the pouch.

-

Compound Administration: Test compounds (e.g., LASSBio series) or vehicle are administered to the mice, often intraperitoneally, one hour before the inflammatory stimulus.

-

Inflammation Induction: A 0.5% solution of carrageenan is injected directly into the air pouch to induce an inflammatory response.[5]

-

Exudate Collection: After a set period (e.g., 24 hours), the mice are euthanized, and the inflammatory exudate is collected from the pouch by washing with saline.

-

Leukocyte Quantification: The total number of leukocytes in the collected exudate is determined using a Neubauer chamber or an automated cell counter.

-

Analysis: The percentage of inhibition of leukocyte migration is calculated by comparing the cell counts from compound-treated groups to the vehicle-treated control group.

Antimicrobial Applications

The rise of multidrug-resistant (MDR) bacteria is a critical global health threat. Naphthohydrazide derivatives, particularly naphthalimide hydrazides, have demonstrated potent antibacterial activity, notably against carbapenem-resistant Acinetobacter baumannii (CRAB), an opportunistic pathogen belonging to the ESKAPE group.[7]

In Vitro Activity

Several novel naphthalimide hydrazide derivatives have shown excellent potency against CRAB strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) that are significantly lower than standard antibiotics. A key finding is that these compounds often show high selectivity, being non-toxic to mammalian cells at their effective concentrations.[7]

| Compound | Target Organism | MIC (µg/mL) | CC50 (Vero Cells, µg/mL) | Selectivity Index (SI = CC50/MIC) | Reference(s) |

| 5b | Carbapenem-resistant A. baumannii | 0.5 - 1 | >100 | >200 | [7] |

| 5c | Carbapenem-resistant A. baumannii | 0.5 - 1 | >100 | >200 | [7] |

| 5d | Carbapenem-resistant A. baumannii | 0.5 - 1 | >100 | >200 | [7] |

| 5e | Carbapenem-resistant A. baumannii | 0.5 - 1 | - | - | [7] |

Furthermore, synergistic studies have shown that compounds like 5d can enhance the efficacy of FDA-approved drugs.[7]

Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).

-

Inoculum: A standardized suspension of the target bacterium (e.g., A. baumannii BAA 1605) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

-

Validation: The assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7]

Anticancer Applications

Naphthoquinone and naphthyridine derivatives, structurally related to the naphthohydrazide core, are well-documented for their anticancer properties.[8][9] Their mechanisms of action are diverse and include DNA intercalation, inhibition of key enzymes like topoisomerase II, and induction of cellular stress.[3][9]

Cytotoxic Activity

These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including those known for chemoresistance.[10][11]

| Compound/Class | Cancer Cell Line | IC50 (µM) | Proposed Mechanism | Reference(s) |

| Compound 47 (Naphthyridine) | MIAPaCa (Pancreas) | 0.41 | Topoisomerase II Inhibitor | [10] |

| Compound 29 (Naphthyridine) | PA-1 (Ovarian) | 0.41 | Topoisomerase II Inhibitor | [10] |

| PI-083 Analogs (Naphthoquinone) | (Various) | 3 - 16 | Proteasome Inhibition | [12] |

| Compound 44 (Naphthalene-dione) | (Various) | 6.4 | Keap1 Targeting | [13] |

| Compound 21 (Hydrazide-hydrazone) | LN-229 (Glioblastoma) | 0.77 | Proliferation Inhibition | [14] |

| Pyr-1 (Naphthoquinone) | (Broad Spectrum) | pM - nM | Stress Pathway Activation | [11] |

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting viability against compound concentration.

Antidiabetic Applications

The inhibition of carbohydrate-metabolizing enzymes, such as α-glucosidase, is a key strategy for managing type 2 diabetes mellitus.[15] Hydrazone derivatives of 3-hydroxy-2-naphthohydrazide have emerged as highly potent inhibitors of this enzyme.

Enzyme Inhibition

A series of synthesized 3-hydroxy-2-naphthohydrazide-based hydrazones (compounds 3a-3p) displayed significantly more effective inhibitory activity against α-glucosidase compared to the commercial drug acarbose.[15]

| Compound | α-Glucosidase IC50 (µM) | Reference(s) |

| 3h | 2.80 ± 0.03 | [15] |

| 3i | 4.13 ± 0.06 | [15] |

| 3f | 5.18 ± 0.10 | [15] |

| 3c | 5.42 ± 0.11 | [15] |

| Acarbose | 873.34 ± 1.67 | [15] |

Kinetic analysis of the most potent compound, 3h, revealed a concentration-dependent inhibition with a Kᵢ value of 4.76 µM, and in silico docking studies suggest that the hydrazide and naphthalene-ol groups are vital for binding to key residues in the enzyme's active site.[15]

Key Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

-

Reagents: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and a buffer solution (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: In a 96-well plate, the test compound (at various concentrations) is pre-incubated with the α-glucosidase enzyme solution for a short period (e.g., 10 minutes) at 37°C.

-

Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the wells.

-

Incubation: The plate is incubated for a set time (e.g., 30 minutes) at 37°C. The enzyme cleaves pNPG to release p-nitrophenol, which is yellow.

-

Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃).

-

Measurement: The absorbance of the yellow p-nitrophenol is measured at 405 nm using a microplate reader.

-

Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor). The IC50 value is then determined.

Conclusion and Future Perspectives

The naphthohydrazide scaffold and its derivatives represent a highly versatile class of compounds with demonstrated therapeutic potential across multiple domains, including inflammation, infectious diseases, oncology, and metabolic disorders. The ease of synthesis and the ability to introduce a wide range of substituents allow for fine-tuning of their biological activity and pharmacokinetic properties.[16] Future research should focus on optimizing the lead compounds identified in these preclinical studies, conducting comprehensive in vivo efficacy and safety evaluations, and further elucidating their precise molecular mechanisms of action. The development of quantitative structure-activity relationship (QSAR) models will also be crucial for rationally designing next-generation naphthohydrazide-based drugs with enhanced potency and selectivity.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Naphthohydrazide | 39627-84-4 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Regioisomeric Analogues of Naphthyl- N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Naphthoquinone Analogs as a Novel Class of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buy 2-hydroxy-1-naphthohydrazide | 7248-26-2 [smolecule.com]

- 17. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

Technical Guide: Spectral Analysis of N'-{4-nitrophenyl}-1-naphthohydrazide

Disclaimer: Despite extensive searches, specific experimental spectral data (NMR, IR, Mass Spectrometry) for N'-{4-nitrophenyl}-1-naphthohydrazide (CAS 332410-34-1) is not publicly available in the searched databases and literature. To fulfill the structural and content requirements of this request, this guide presents a template using publicly available data for the closely related compound 4-nitrophenylhydrazine (CAS 100-16-3) as an illustrative example. The data and protocols provided below do not correspond to this compound but serve as a placeholder to demonstrate the expected format and content for researchers and drug development professionals.

Introduction

This document provides a technical overview of the spectral characterization of hydrazide derivatives, focusing on the analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the primary subject of this guide is this compound, the lack of available public data necessitates the use of an illustrative example. The presented data and methodologies are based on the analysis of 4-nitrophenylhydrazine and are intended to serve as a reference for the type of information required for the complete characterization of the target compound.

Chemical Structure

This compound

-

Molecular Formula: C₁₇H₁₃N₃O₃

-

Molecular Weight: 307.31 g/mol

-

Structure:

(A textual representation of the chemical structure)

Spectral Data (Illustrative Example: 4-nitrophenylhydrazine)

The following tables summarize the spectral data for 4-nitrophenylhydrazine.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |

| 8.02 | d | 2H | Ar-H ortho to NO₂ |

| 6.83 | d | 2H | Ar-H meta to NO₂ |

| 8.41 | s | 1H | -NH- |

| 4.51 | s | 2H | -NH₂ |

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data

No publicly available ¹³C NMR data was found for 4-nitrophenylhydrazine in the conducted searches. A representative table structure is provided below.

| Chemical Shift (δ) ppm | Assignment (Illustrative) |

| Value | C=O |

| Value | Aromatic C-NO₂ |

| Value | Aromatic C-NH |

| Value | Aromatic CH |

| Value | Naphthyl C |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Illustrative) |

| 3320 | Strong, Broad | N-H Stretching (Hydrazine) |

| 1600 | Strong | C=C Aromatic Stretching |

| 1505 | Strong | N-O Asymmetric Stretching (NO₂) |

| 1330 | Strong | N-O Symmetric Stretching (NO₂) |

| 830 | Medium | C-H Bending (para-substituted benzene) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment (Illustrative) |

| 153.05 | 100 | [M]⁺ (Molecular Ion) |

| 123.04 | 45 | [M - NO]⁺ |

| 107.05 | 30 | [M - NO₂]⁺ |

| 92.05 | 60 | [C₆H₄NH]⁺ |

| 77.04 | 25 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical methodologies for the spectral analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans are typically used.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹). The functional groups are assigned based on the characteristic absorption frequencies.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is commonly used for volatile and thermally stable compounds, typically at 70 eV. For less stable or non-volatile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides information about the structure of the molecule.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound.

Navigating the Physicochemical Landscape of N'-{4-nitrophenyl}-1-naphthohydrazide: A Technical Overview

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. This technical guide addresses the solubility and stability of N'-{4-nitrophenyl}-1-naphthohydrazide, a molecule of interest in medicinal chemistry. Due to a scarcity of direct experimental data in publicly accessible literature, this paper provides a qualitative assessment based on the known characteristics of its constituent chemical moieties: a naphthyl group, a hydrazide linker, and a 4-nitrophenyl ring.

Molecular Structure and Physicochemical Identity

This compound is a hydrazone derivative with the chemical formula C₁₇H₁₃N₃O₃ and a molecular weight of approximately 307.3 g/mol .[1] Its structure, featuring a large, nonpolar naphthalene ring system and a polar nitro group, suggests a compound with limited aqueous solubility and a susceptibility to specific degradation pathways.

Inferred Solubility Profile

Aqueous Solubility: The presence of the large, hydrophobic naphthalene ring is expected to dominate the molecule's interaction with water, leading to poor aqueous solubility. The polar nitro and hydrazide groups may contribute to some minimal solubility, but the overall character is likely to be hydrophobic.

Organic Solvents: It is anticipated that this compound will exhibit greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to some extent in lower alcohols like methanol and ethanol. This is a common characteristic for similarly complex organic molecules.

Postulated Stability Considerations

The stability of this compound is influenced by several functional groups within its structure.

Hydrolytic Stability: The hydrazide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage would result in the formation of 1-naphthoic acid and 4-nitrophenylhydrazine. The rate of hydrolysis is expected to be pH-dependent.

Photostability: Compounds containing nitroaromatic groups can be sensitive to light. The 4-nitrophenyl moiety may absorb UV radiation, potentially leading to photochemical degradation. Therefore, it is advisable to store the compound protected from light.

Thermal Stability: While specific data is absent, hydrazide-containing compounds can exhibit thermal decomposition, although this typically occurs at elevated temperatures.

Oxidative and Reductive Stability: The nitro group is an electron-withdrawing group and can be susceptible to reduction. Conversely, the hydrazide linkage can be prone to oxidation. The presence of oxidizing or reducing agents in a formulation could therefore compromise the stability of the molecule.

Biological Context and Potential Signaling Pathways

The biological activities of compounds containing nitro groups and hydrazone linkages are diverse and have been a subject of interest in medicinal chemistry.[2] Nitroaromatic compounds, for instance, are known to possess a wide spectrum of activities, including antimicrobial and antineoplastic properties.[2] The hydrazone scaffold is also recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a range of biological effects.

While no specific signaling pathways involving this compound have been elucidated, related structures have been investigated for their potential to modulate various cellular processes. For example, some hydrazone derivatives have been explored as enzyme inhibitors.

Logical Relationship of Physicochemical Properties

The interplay between the structural features of this compound dictates its overall physicochemical profile, which in turn influences its potential as a therapeutic agent.

References

In-Silico Analysis of N'-{4-nitrophenyl}-1-naphthohydrazide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth overview of the in-silico methodologies utilized to investigate the interactions of N'-{4-nitrophenyl}-1-naphthohydrazide, a compound of interest in contemporary drug discovery. While direct computational studies on this specific molecule are limited, this document leverages data from its close structural analog, (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide, to extrapolate and present a comprehensive analysis of its potential as a therapeutic agent. The primary focus of this guide is on the molecular modeling, pharmacokinetic predictions, and potential biological targets, with a significant emphasis on its putative role as an inhibitor of IκB kinase-β (IKK-β), a key enzyme in the NF-κB signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic compounds.

Introduction

This compound belongs to the hydrazone class of compounds, which are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrophenyl and naphthyl moieties suggests a potential for this molecule to interact with various biological targets. In-silico studies, encompassing molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are indispensable tools in modern drug discovery, offering a rational and cost-effective approach to predicting the biological activity and pharmacokinetic profile of novel compounds.

This guide will synthesize methodologies from various in-silico studies on structurally related compounds to provide a detailed protocol for the computational analysis of this compound. The primary biological target explored is IκB kinase-β (IKK-β), a critical regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer.

Predicted Biological Activity and Potential Targets

Based on the analysis of its structural analog, (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide, this compound is predicted to be a potent inhibitor of IκB kinase-β (IKK-β)[1]. The inhibition of IKK-β is a validated therapeutic strategy for a range of inflammatory diseases and certain types of cancer[1]. The general class of nitrophenyl hydrazones has also been investigated for inhibitory activity against other targets such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and H+/K+ ATPase[2].

Quantitative Data Summary

The following table summarizes the in-vitro kinase assay data for the structural analog (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide (referred to as LASSBio-1524 in the cited literature) against IKK-β. This data provides a benchmark for the expected potency of this compound.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| (E)-N'-(4-nitrobenzylidene)-2-naphthohydrazide | IKK-β | 1.9 | [1] |

Detailed Experimental and Computational Protocols

This section outlines the detailed methodologies for the in-silico analysis of this compound, synthesized from protocols reported for its analogs.

Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of the ligand (this compound) within the active site of the target protein (IKK-β).

Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of human IKK-β is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, and charges are assigned using a molecular modeling software suite.

-

The protein structure is then energy minimized using a suitable force field.

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool.

-

The 2D structure is converted to a 3D conformation.

-

The ligand's geometry is optimized, and charges are assigned.

-

-

Docking Simulation:

-

A docking grid is defined around the active site of IKK-β.

-

A molecular docking program is used to perform the docking calculations.

-

The docking results are analyzed to identify the most favorable binding poses based on the docking score and interactions with key amino acid residues.

-

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the protein-ligand complex and to assess the stability of the predicted binding mode over time.

Protocol:

-

System Preparation:

-

The best-ranked docked pose of the this compound-IKK-β complex is selected as the starting structure.

-

The complex is solvated in a periodic box of water molecules.

-

Counter-ions are added to neutralize the system.

-

-

Simulation:

-

The system is subjected to energy minimization to remove steric clashes.

-

The system is gradually heated to physiological temperature and equilibrated.

-

A production MD simulation is run for an extended period (e.g., 100 ns).

-

-

Analysis:

-

The trajectory from the MD simulation is analyzed to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the protein residues, and the protein-ligand interactions.

-

ADMET Prediction

In-silico ADMET prediction is used to assess the drug-likeness and pharmacokinetic properties of this compound.

Protocol:

-

Input: The 2D structure of the compound is used as input for ADMET prediction web servers or software.

-

Properties Calculated: A range of physicochemical and pharmacokinetic properties are calculated, including:

-

Molecular weight

-

LogP (lipophilicity)

-

Hydrogen bond donors and acceptors

-

Topological polar surface area (TPSA)

-

Aqueous solubility

-

Blood-brain barrier penetration

-

CYP450 enzyme inhibition

-

Herg inhibition

-

Ames mutagenicity

-

Visualization of Pathways and Workflows

IKK-β/NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the role of IKK-β as a key therapeutic target.

Caption: IKK-β/NF-κB Signaling Pathway and Point of Inhibition.

In-Silico Workflow

The following diagram outlines the logical workflow for the in-silico analysis of this compound.

Caption: Workflow for In-Silico Analysis.

Conclusion

This technical guide has provided a comprehensive overview of the in-silico methodologies for the study of this compound. By leveraging data from a close structural analog, this document outlines the potential of this compound as an IKK-β inhibitor and provides detailed protocols for its computational evaluation. The presented workflows and signaling pathway diagrams serve as valuable tools for researchers in the field of drug discovery. Further in-vitro and in-vivo studies are warranted to validate the predicted biological activity and to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to N'-{4-nitrophenyl}-1-naphthohydrazide: Synthesis, Characterization, and Potential Biological Activity

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N'-{4-nitrophenyl}-1-naphthohydrazide, a molecule of interest in the broader class of nitrophenyl hydrazide derivatives. While direct experimental data for this specific compound is not extensively available in published literature, this guide synthesizes information from closely related analogues to project its discovery context, a plausible synthetic route, and its potential as a biologically active agent. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this or similar compounds.

Discovery and History

The discovery of novel therapeutic agents often builds upon established pharmacophores. The core structure of this compound combines a naphthyl group with a nitrophenyl hydrazide moiety. Both components have a history of being incorporated into molecules with significant biological activities.

Hydrazide and hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities[1]. The presence of a nitro group (NO2) on an aromatic ring is known to often enhance the biological, particularly anti-inflammatory, potential of such molecules[1].

Research into p-nitrophenyl hydrazones has identified them as potential multi-target inhibitors of enzymes like COX-2 and 5-LOX, which are key mediators of inflammation[2][3]. For instance, studies on various p-nitrophenyl hydrazones have demonstrated significant anti-inflammatory effects in animal models, sometimes exceeding the activity of established drugs like celecoxib and piroxicam[4]. The general hypothesis is that the electron-withdrawing nature of the nitro group contributes to the molecule's interaction with biological targets.

Similarly, the naphthyl moiety is a common feature in medicinal chemistry, known to confer lipophilicity and potential for π-π stacking interactions with biological macromolecules. Substituted naphthalen-1-yl-acetic acid hydrazides have been synthesized and evaluated for their antimicrobial properties[5].

Given this context, the synthesis and investigation of this compound would be a logical step in the exploration of novel anti-inflammatory and antimicrobial agents. Its discovery would likely be part of a broader drug discovery program focused on developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy or safety profiles[2][3].

Synthetic Protocols

Based on standard and well-documented synthetic routes for similar hydrazide derivatives, a detailed experimental protocol for the synthesis of this compound can be proposed. The synthesis is a straightforward two-step process starting from 1-naphthoic acid.

Experimental Workflow

The logical workflow for the synthesis of this compound is depicted below.

Step 1: Synthesis of Methyl 1-naphthoate (Esterification)

-

Reactants:

-

1-Naphthoic acid

-

Methanol (absolute)

-

Sulfuric acid (concentrated)

-

-

Procedure: a. To a solution of 1-naphthoic acid in absolute methanol, add a catalytic amount of concentrated sulfuric acid. b. Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. d. Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). e. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain crude methyl 1-naphthoate. g. Purify the crude product by column chromatography or recrystallization if necessary.

Step 2: Synthesis of this compound

-

Reactants:

-

Methyl 1-naphthoate

-

4-Nitrophenylhydrazine

-

Ethanol (absolute)

-

-

Procedure: a. Dissolve methyl 1-naphthoate in absolute ethanol. b. Add an equimolar amount of 4-nitrophenylhydrazine to the solution. c. Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC. d. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. e. If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum. f. If no precipitate forms, concentrate the solution under reduced pressure and induce crystallization or purify the residue using column chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:

-

FT-IR (Fourier Transform Infrared Spectroscopy): To identify functional groups such as N-H, C=O (amide), and NO2.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of carbon atoms.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

Based on the activities of structurally similar compounds, this compound is hypothesized to possess anti-inflammatory and potentially antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of related p-nitrophenyl hydrazones are thought to be mediated through the inhibition of key inflammatory enzymes and signaling pathways. A plausible mechanism of action for this compound could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothesized NF-κB Signaling Pathway Inhibition:

In this proposed mechanism, this compound could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Antimicrobial Activity

Naphthyl-substituted hydrazides have shown promise as antimicrobial agents[5]. The mechanism of action for such compounds can vary but often involves the disruption of microbial cell walls or membranes, or the inhibition of essential enzymes. The presence of the lipophilic naphthyl group could facilitate the transport of the molecule across microbial cell membranes.

Quantitative Data from Related Compounds

While specific data for this compound is unavailable, the following tables summarize quantitative data for structurally related compounds to provide a benchmark for potential efficacy.

Table 1: Anti-inflammatory Activity of p-Nitrophenyl Hydrazone Derivatives

| Compound | Assay | Dose/Concentration | % Inhibition | Reference |

| 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine (3b) | Carrageenan-induced paw edema in mice | 50 mg/kg | 82.35% (at 4.5h) | [4] |

| Celecoxib | Carrageenan-induced paw edema in mice | 50 mg/kg | 70.59% (at 4.5h) | [4] |

| Piroxicam | Carrageenan-induced paw edema in mice | 50 mg/kg | 64.71% (at 4.5h) | [4] |

Table 2: Antimicrobial Activity of Naphthalen-1-yl-acetic acid Hydrazide Derivatives

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| N'-(2-bromobenzylidene)-2-(naphthalen-1-yl)acetohydrazide | S. aureus | 100 | [5] |

| N'-(4-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide | B. subtilis | 50 | [5] |

| N'-(2-hydroxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide | C. albicans | 100 | [5] |

Note: The data in these tables are for compounds that are structurally related, but not identical, to this compound. They are presented for comparative purposes only.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule at the intersection of two classes of pharmacologically relevant compounds: nitrophenyl hydrazides and naphthyl derivatives. Based on the available literature for analogous structures, it is reasonable to hypothesize that this compound will exhibit anti-inflammatory and antimicrobial properties.

Future research should focus on the following:

-

Chemical Synthesis and Characterization: The proposed synthetic route should be carried out to obtain the pure compound, followed by thorough spectroscopic characterization.

-

In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of inflammatory enzyme targets (e.g., COX-1, COX-2, 5-LOX) and various microbial strains to determine its activity profile.

-

In Vivo Studies: If promising in vitro activity is observed, in vivo studies in animal models of inflammation and infection will be necessary to evaluate its efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help in elucidating the structure-activity relationships and in optimizing the lead compound.

This technical guide provides a solid foundation for initiating research into this compound, a compound with considerable potential in drug discovery.

References

The Antimicrobial Potential of Synthesized Nitro Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, synthesized nitro compounds have demonstrated significant potential as potent antimicrobial agents. This technical guide provides an in-depth overview of the core principles, mechanisms of action, and experimental evaluation of these compounds, tailored for researchers, scientists, and drug development professionals.

Introduction to Nitro Compounds as Antimicrobials

Nitro-containing molecules have long been a cornerstone in the treatment of various infectious diseases.[1] Their broad spectrum of activity encompasses antibacterial, antifungal, and antiparasitic properties.[2][3] The antimicrobial efficacy of these compounds is intrinsically linked to the presence of the nitro (NO2) group, which acts as both a pharmacophore and a toxicophore.[2][3] The electron-withdrawing nature of the nitro group influences the molecule's overall electronic properties and polarity, facilitating interactions with microbial biomolecules.[1][3]

The general mechanism of action involves the intracellular reduction of the nitro group by microbial nitroreductases.[4][5] This bioactivation process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[5][6][7] These reactive species can then covalently bind to and damage critical cellular components, including DNA, proteins, and lipids, ultimately leading to microbial cell death.[5][6]

Quantitative Antimicrobial Activity

The in vitro efficacy of synthesized nitro compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the antimicrobial activity of various classes of synthesized nitro compounds against a range of pathogenic microorganisms.

Table 1: Antibacterial Activity of Synthesized Nitro Compounds (MIC/MBC in µg/mL)

| Compound Class | Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Reference(s) |

| Nitro-Pyrrolomycins | 5a | MBC: 60 µM | - | [8] |

| 5c | MIC: 15.6-62.5 | - | [2] | |

| 5d | - | MIC: 10 µM | [8] | |

| Nitro-Chromenes | 4b (mono-halogenated) | MIC: 15.6–62.5, MBC: 62.5 | Low activity | [2] |

| 4c (mono-halogenated) | MIC: 15.6–62.5, MBC: 62.5 | Low activity | [2] | |

| Nitro-Thiadiazoles | 6a | ≤0.5 | - | [9] |

| 6b | ≤0.5 | - | [9] | |

| 6d | ≤0.5 | - | [9] | |

| Nitrofurazone Analogues | 28-48 | MIC: 0.002–7.81, MBC: 0.002–31.25 | - | [10] |

| 8-Nitrofluoroquinolones | 3c | - | - | [11] |

| Against H. pylori | MIC: 2–64 |

Table 2: Antifungal Activity of Synthesized Nitro Compounds (MIC/MFC in µg/mL)

| Compound Class | Compound | Candida spp. | Reference(s) |

| Nitro-Chromenes | 4c | MIC: 7.8–31.25, MFC: 15.6–500 | [2] |

| 4d | MIC: 7.8–31.25, MFC: 15.6–500 | [2] | |

| Nitrotriazoles | 17b | MIC: 1 µM (against C. krusei) | [5] |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | 3 | More active than ketoconazole | [12] |

Key Mechanisms of Action

The antimicrobial activity of nitro compounds is multifaceted. The following diagrams illustrate the key pathways involved in their bactericidal and fungicidal effects.

Antibacterial Mechanism: Reductive Activation and Cellular Damage

The primary mechanism of antibacterial action involves the enzymatic reduction of the nitro group by bacterial nitroreductases (NTRs).[13][14] These enzymes, which can be oxygen-sensitive (Type II) or insensitive (Type I), utilize flavin mononucleotide (FMN) as a cofactor and NAD(P)H as a reducing agent to catalyze the reduction of the nitro group.[4][14][15] This process generates reactive nitrogen species that lead to widespread cellular damage.

Caption: Reductive activation of nitro compounds in bacteria.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

In fungi, certain nitro compounds exert their effect by disrupting the integrity of the cell membrane through the inhibition of ergosterol biosynthesis.[5] A key target in this pathway is the enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[5][16] The nitro group can interact with the heme iron within the active site of this enzyme, leading to its inhibition.[5]

Caption: Inhibition of ergosterol biosynthesis by nitro compounds.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is paramount in drug development. The following are detailed methodologies for key in vitro experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19]

Workflow:

Caption: Broth microdilution workflow for MIC determination.

Detailed Steps:

-

Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 1 x 10^5 to 1 x 10^6 CFU/mL.[20]

-

Serial Dilution of Test Compound: The synthesized nitro compound is serially diluted (typically 2-fold) in a 96-well microtiter plate containing growth-supporting broth.[21]

-

Inoculation: Each well is inoculated with an equal volume of the standardized microbial suspension.[21]

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[17]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[20]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC is determined to ascertain the lowest concentration of the antimicrobial agent that kills 99.9% of the initial microbial population.[20][21][22]

Detailed Steps:

-

Subculturing: Following the MIC assay, a small aliquot (e.g., 10-100 µL) is taken from the wells showing no visible growth (at and above the MIC).[3]

-

Plating: The aliquot is plated onto a suitable agar medium that does not contain the test compound.[3]

-

Incubation: The plates are incubated at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.[3]

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[21][22]

Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[23][24][25]

Workflow:

Caption: Disk diffusion assay workflow.

Detailed Steps:

-

Inoculum Preparation and Plating: A standardized suspension of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).[23]

-

Disk Application: Sterile paper disks impregnated with a known concentration of the synthesized nitro compound are placed on the agar surface.[25]

-

Incubation: The plate is incubated under appropriate conditions.[23]

-